2-{[(4-chlorophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid
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Description
Scientific Research Applications
Fluorinated Molecules for Crystallographic Studies
Fluorinated small molecules, such as ortho-fluorophenylglycine, have been analyzed for their crystal structures, demonstrating the importance of fluorinated compounds in understanding molecular interactions and designing materials with specific crystallographic properties (Burns & Hagaman, 1993).
Novel Fluorophores for Biomedical Analysis
Fluorophores derived from methoxyindole-3-acetic acid, exhibiting strong fluorescence across a wide pH range, highlight the utility of such compounds in biomedical research for sensitive detection and labeling purposes (Hirano et al., 2004).
Antimicrobial Agents from Thiadiazole Derivatives
Compounds synthesized from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have shown moderate antimicrobial activity, suggesting the potential of similar structures in developing new antimicrobial agents (Sah et al., 2014).
Improved Synthesis Methods
Advancements in synthesis methods for related compounds, such as (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, indicate the ongoing research interest in optimizing the production of complex molecules for various applications, including pharmaceuticals (Jia-peng, 2012).
Photodecarboxylation in Zinc Photocages
The study of derivatives of meta-nitrophenylacetic acid for photodecarboxylation in zinc photocages suggests the relevance of such compounds in developing light-responsive materials, which can be used in controlled release and other dynamic applications (Shigemoto et al., 2021).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-17-11-9-16(10-12-17)13-26(14-23(27)28)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDQSRGBOLDOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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